Dichloro(2-chloroethyl)methoxysilane
Description
Dichloro(2-chloroethyl)methoxysilane is an organosilicon compound characterized by a silane backbone with two chlorine atoms, a 2-chloroethyl group, and a methoxy substituent. Chlorosilanes are pivotal in synthesizing silicones, surface modifiers, and pharmaceutical intermediates due to their reactivity with water and alcohols, enabling crosslinking or functionalization .
Properties
CAS No. |
62798-02-1 |
|---|---|
Molecular Formula |
C3H7Cl3OSi |
Molecular Weight |
193.53 g/mol |
IUPAC Name |
dichloro-(2-chloroethyl)-methoxysilane |
InChI |
InChI=1S/C3H7Cl3OSi/c1-7-8(5,6)3-2-4/h2-3H2,1H3 |
InChI Key |
FGGQOSAJZOKQPD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(2-chloroethyl)methoxysilane can be synthesized through the reaction of methoxysilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
CH3O-SiCl3+ClCH2CH2Cl→CH3O-Si(Cl)2CH2CH2Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2-chloroethyl)methoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Catalysts: Acid or base catalysts for hydrolysis and condensation reactions
Solvents: Anhydrous solvents such as toluene or hexane
Major Products Formed
Silanols: Formed during hydrolysis
Polysiloxanes: Formed during condensation reactions
Substituted Silanes: Formed during substitution reactions
Scientific Research Applications
Dichloro(2-chloroethyl)methoxysilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of dichloro(2-chloroethyl)methoxysilane involves the interaction of its reactive groups with various substrates. The chlorine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can participate in hydrolysis and condensation reactions, contributing to the formation of siloxane bonds. These interactions are crucial for its applications in surface modification and material synthesis.
Comparison with Similar Compounds
Structural and Physical Properties
*Hypothetical properties inferred from analogs.
Key Observations :
- Substituent Effects : The 2-chloroethyl and methoxy groups in the target compound likely increase molecular weight and boiling point compared to simpler analogs like dimethyl dichlorosilane. The methoxy group may enhance solubility in polar solvents, while the chloroethyl moiety could elevate reactivity toward nucleophiles .
- Density Trends : Higher chlorine content correlates with increased density (e.g., dichloromethylsilane at 1.3265 g/cm³ vs. dichloro(2-methoxyethyl)methylsilane at 1.085 g/cm³) .
Reactivity and Stability
Chlorosilanes are highly reactive toward hydrolysis, generating HCl and silanols. Methoxy groups, as electron donors, could moderate reactivity compared to fully chlorinated analogs .
Comparison of Stability :
- Hydrolysis Sensitivity : Dichloro(2-methoxyethyl)methylsilane requires stringent moisture-free handling, akin to dimethyl dichlorosilane, which rapidly hydrolyzes .
- Thermal Stability : Higher boiling points (e.g., 104°C for the methoxyethyl variant vs. 41°C for dichloromethylsilane) suggest greater thermal resilience in bulkier substituents .
Key Risk Factors :
- Chloroethyl groups may confer alkylating toxicity, as seen in nitrosoureas targeting DNA .
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